molecular formula C13H16ClNO2 B1382854 trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate CAS No. 1416307-75-9

trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate

Cat. No. B1382854
M. Wt: 253.72 g/mol
InChI Key: LOHPPIKSCADHAL-MNOVXSKESA-N
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Description

“trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate” is a chemical compound with the empirical formula C13H16ClNO2 . It has a molecular weight of 253.72 .


Molecular Structure Analysis

The SMILES string of this compound is O=C (OC (C) (C)C) [C@H]1N [C@@H]1C (C=C2)=CC=C2Cl . This notation provides a way to represent the structure of the molecule in a textual format.

Scientific Research Applications

  • Building Blocks for Amino Alcohols and Polyamines : Aziridines like tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, obtained through hydrolysis and transformation processes, serve as potential building blocks for amino alcohols and polyamines (Jähnisch, 1997).

  • Versatile Synthetic Building Blocks : Aziridination of tert-butyl cinnamates with N-N ylide generates N-unfunctionalised aziridines, which are versatile synthetic building blocks for selective ring-opening reactions with various nucleophiles (Armstrong & Ferguson, 2012).

  • Catalytic Applications : Iridium-catalyzed aziridination of aliphatic aldehydes, aliphatic amines, and ethyl diazoacetate demonstrates the use of aziridine derivatives in catalytic processes to achieve high stereoselectivity (Kubo, Sakaguchi, & Ishii, 2000).

  • Scaffolds for Chiral Ligands : Optically active trans-tert-butyl-2-aminocyclopentylcarbamate, derived from aziridine, has been suggested as a scaffold for chiral ligands (Xu & Appella, 2006).

  • Polymerization Potential : N-Sulfonyl-activated aziridines, including tert-butyl aziridine-1-carboxylate, have been studied for their potential in anionic-ring-opening polymerizations to form polyimines, a process that can be useful in synthesizing various polymers (Giri, Chang, Mbarushimana, & Rupar, 2022).

  • Synthesis of Oxazolidinones and Pyrrolidines : The synthesis of various oxazolidinones and pyrrolidines, starting from aziridine derivatives, highlights their role in the creation of diverse heterocyclic compounds (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

  • Morpholine Derivatives Synthesis : Aziridine derivatives, such as 1-tert-butyl-2-(allyloxymethyl)aziridine, have been used for the diastereoselective synthesis of morpholine derivatives (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

properties

IUPAC Name

tert-butyl (2S,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHPPIKSCADHAL-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate
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trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate

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